molecular formula C14H19BrN2O B5339243 N-(4-bromophenyl)-2,6-dimethylpiperidine-1-carboxamide

N-(4-bromophenyl)-2,6-dimethylpiperidine-1-carboxamide

Cat. No.: B5339243
M. Wt: 311.22 g/mol
InChI Key: JXZZYWYECGUIJJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,6-dimethylpiperidine-1-carboxamide is an organic compound characterized by the presence of a bromophenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,6-dimethylpiperidine-1-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with 2,6-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,6-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(4-bromophenyl)-2,6-dimethylpiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,6-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-chloropiperidine-1-carboxamide
  • N-(4-bromophenyl)-2,6-dimethylpiperidine-1-sulfonamide
  • N-(4-bromophenyl)-2,6-dimethylpiperidine-1-thioamide

Uniqueness

N-(4-bromophenyl)-2,6-dimethylpiperidine-1-carboxamide is unique due to its specific combination of a bromophenyl group and a piperidine ring. This structure imparts distinct physicochemical properties and biological activities compared to other similar compounds. For instance, the presence of the bromine atom can enhance its binding affinity to certain biological targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

N-(4-bromophenyl)-2,6-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-10-4-3-5-11(2)17(10)14(18)16-13-8-6-12(15)7-9-13/h6-11H,3-5H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZZYWYECGUIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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